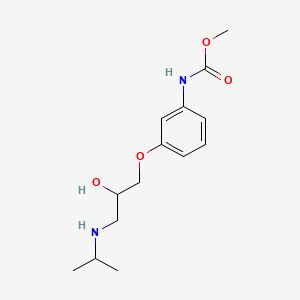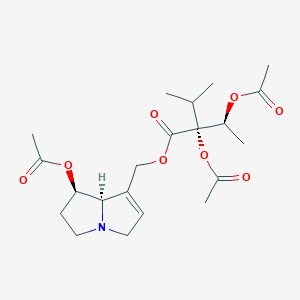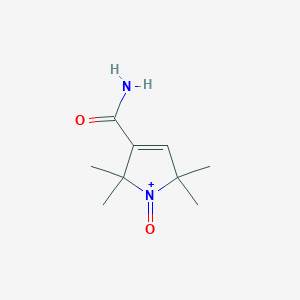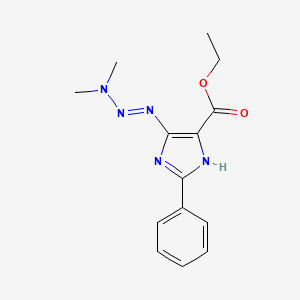
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole is a compound belonging to the class of triazenes, which are known for their antineoplastic properties.
Preparation Methods
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves several steps. One common method includes the reaction of 2-phenylimidazole with ethyl chloroformate to form the carbethoxy derivative. This intermediate is then reacted with 3,3-dimethyl-1-triazeno to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other triazene derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves the formation of reactive intermediates that interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and metastasis, making it effective against cancer cells .
Comparison with Similar Compounds
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole can be compared with other triazene derivatives such as:
Dacarbazine: Known for its use in treating malignant melanoma.
Temozolomide: Used in the treatment of brain tumors.
Procarbazine: Utilized in combination chemotherapy for Hodgkin’s lymphoma.
What sets this compound apart is its specific structure, which may offer unique interactions with molecular targets and potentially lower toxicity .
Properties
CAS No. |
37126-45-7 |
|---|---|
Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-phenyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N5O2/c1-4-21-14(20)11-13(17-18-19(2)3)16-12(15-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,16)/b18-17+ |
InChI Key |
XQTRJQMOXMHXHW-ISLYRVAYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)/N=N/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
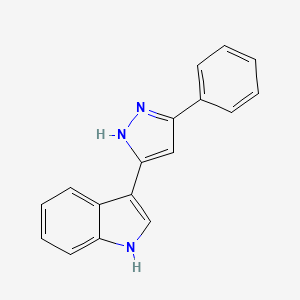
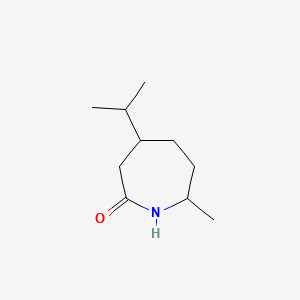

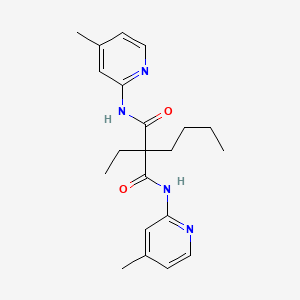
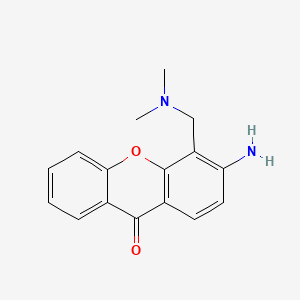

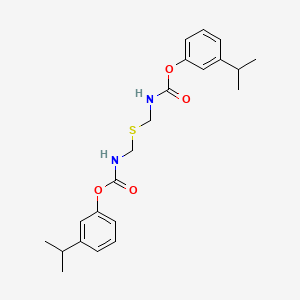
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
